Antiproliferative Potency in Cancer Models: Orthovanadate IC₅₀ is 30% Lower than Metavanadate in DU-145 Prostate Cancer Cells
In a direct head-to-head study on DU-145 prostate cancer cells, sodium orthovanadate (Na₃VO₄) demonstrated a lower IC₅₀ for growth inhibition compared to sodium metavanadate (NaVO₃). The study attributes this difference to the distinct molecular species formed in solution, which affect cellular uptake and subsequent induction of apoptosis and cell cycle arrest [1].
| Evidence Dimension | Inhibition of cell growth (IC₅₀) |
|---|---|
| Target Compound Data | 8.94 ± 2.90 µM |
| Comparator Or Baseline | Sodium metavanadate (NaVO₃) at 12.74 ± 5.38 µM |
| Quantified Difference | Orthovanadate is approximately 30% more potent (lower IC₅₀) |
| Conditions | DU-145 human prostate cancer cell line, MTT assay. |
Why This Matters
Procurement of the correct vanadium species is critical for achieving desired potency in cellular assays, where a 30% difference in IC₅₀ can significantly impact experimental outcomes and dose-response relationships.
- [1] Korbecki, J., et al. (2025). Comparison of the Effects of Sodium Orthovanadate and Sodium Metavanadate on the Growth and Survival of DU-145 Prostate Cancer Cells. Biological Trace Element Research. View Source
